Cas no 3775-60-8 (1,3,4-Oxadiazol-2-amine)

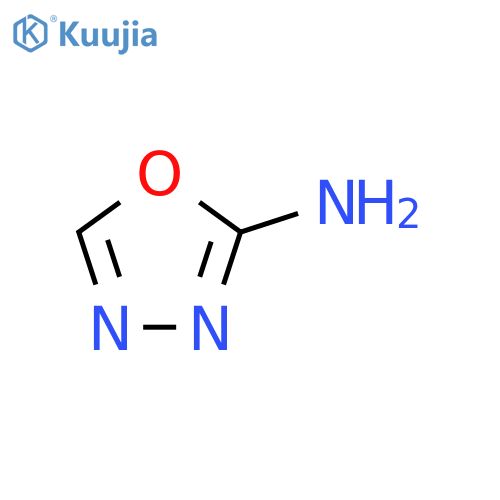

1,3,4-Oxadiazol-2-amine structure

商品名:1,3,4-Oxadiazol-2-amine

1,3,4-Oxadiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,3,4-Oxadiazol-2-amine

- [1,3,4]Oxadiazol-2-ylamin

- [1,3,4]oxadiazol-2-ylamine

- 1,3,4-oxadiazol-2-ylamine

- 2-Amino-1,3,4-oxadiazol

- 2-amino-1,3,4-oxadiazole

- 2-amino-3,4-oxadiazole

- AC1L63SW

- AC1Q4XDQ

- CTK1C5855

- NSC45356

- SureCN2316997

- SureCN943970

- 1,3,4-Oxadiazole-2-amine

- APKZPKINPXTSNL-UHFFFAOYSA-N

- RL03438

- SY022770

- AB0048713

- A823855

- Z277559304

- 3775-60-8

- DTXSID70286394

- J-503841

- MFCD17677516

- NSC-45356

- AKOS006221181

- AS-56003

- EN300-101637

- SB36919

- F2145-0813

- CS-0072489

- ALBB-028841

- DB-345505

- 1227590-99-9

-

- MDL: MFCD17677516

- インチ: 1S/C2H3N3O/c3-2-5-4-1-6-2/h1H,(H2,3,5)

- InChIKey: APKZPKINPXTSNL-UHFFFAOYSA-N

- ほほえんだ: O1C=NN=C1N

計算された属性

- せいみつぶんしりょう: 85.02769

- どういたいしつりょう: 85.028

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 48.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 64.9

じっけんとくせい

- 密度みつど: 1.395

- ふってん: 205.6℃ at 760 mmHg

- フラッシュポイント: 78.2°C

- 屈折率: 1.534

- PSA: 64.94

- LogP: 0.23300

1,3,4-Oxadiazol-2-amine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

1,3,4-Oxadiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A111979-1g |

1,3,4-Oxadiazol-2-amine |

3775-60-8 | 95% | 1g |

$29.0 | 2025-02-21 | |

| Ambeed | A111979-25g |

1,3,4-Oxadiazol-2-amine |

3775-60-8 | 95% | 25g |

$632.0 | 2025-03-07 | |

| Apollo Scientific | OR54600-1g |

1,3,4-oxadiazol-2-amine |

3775-60-8 | 97+% | 1g |

£55.00 | 2025-02-20 | |

| Life Chemicals | F2145-0813-0.5g |

1,3,4-oxadiazol-2-amine |

3775-60-8 | 95%+ | 0.5g |

$81.0 | 2023-09-06 | |

| Life Chemicals | F2145-0813-2.5g |

1,3,4-oxadiazol-2-amine |

3775-60-8 | 95%+ | 2.5g |

$265.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PM070-50mg |

1,3,4-Oxadiazol-2-amine |

3775-60-8 | 95+% | 50mg |

101.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | Y1048704-10g |

NSC45356 |

3775-60-8 | 95+% | 10g |

$475 | 2023-09-04 | |

| Chemenu | CM105291-1g |

1,3,4-oxadiazol-2-amine |

3775-60-8 | 95% | 1g |

$430 | 2021-08-06 | |

| Life Chemicals | F2145-0813-10g |

1,3,4-oxadiazol-2-amine |

3775-60-8 | 95%+ | 10g |

$595.0 | 2023-09-06 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0624-1g |

[1,3,4]Oxadiazol-2-ylamine |

3775-60-8 | 96% | 1g |

2374.52CNY | 2021-05-08 |

1,3,4-Oxadiazol-2-amine 関連文献

-

Gaurav G. Ladani,Manish P. Patel New J. Chem. 2015 39 9848

-

Dharmender Singh,Sandip Kumar Tiwari,Virender Singh New J. Chem. 2019 43 93

-

Wei-Qiong Zuo,Ning-Yu Wang,Yong-xia Zhu,Li Liu,Kun-Jie Xiao,Li-Dan Zhang,Chao Gao,Zhi-Hao Liu,Xin-Yu You,Yao-Jie Shi,Cui-Ting Peng,Kai Ran,Hong Tang,Luo-Ting Yu RSC Adv. 2016 6 40277

-

Rana M. El-Masry,Ahmed A. Al-Karmalawy,Radwan Alnajjar,Sara H. Mahmoud,Ahmed Mostafa,Hanan H. Kadry,Sahar M. Abou-Seri,Azza T. Taher New J. Chem. 2022 46 5078

-

Saira Naseem,Ahmed Temirak,Aqeel Imran,Saquib Jalil,Shamool Fatima,Parham Taslimi,Jamshed Iqbal,Mussarat Tasleem,Muhammad Nawaz Tahir,Zahid Shafiq RSC Adv. 2023 13 17526

3775-60-8 (1,3,4-Oxadiazol-2-amine) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3775-60-8)1,3,4-Oxadiazol-2-amine

清らかである:99%/99%

はかる:10g/25g

価格 ($):258.0/645.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:3775-60-8)NSC45356

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ